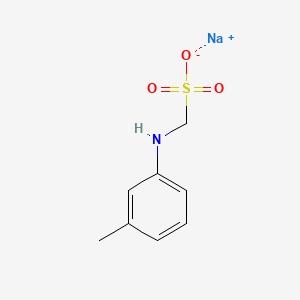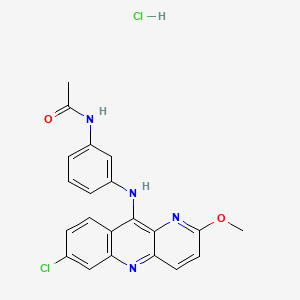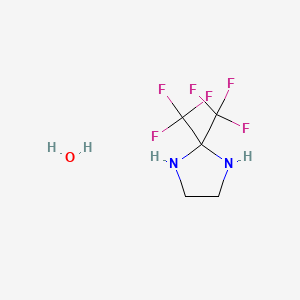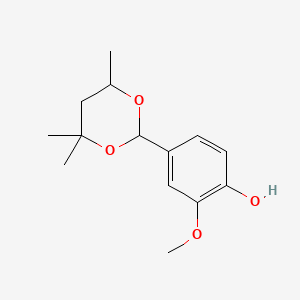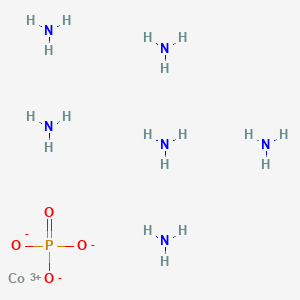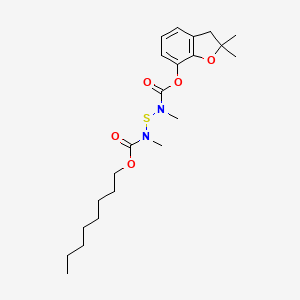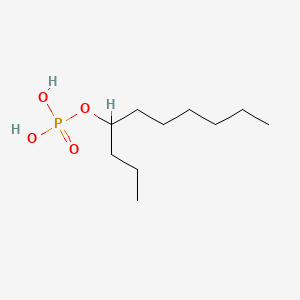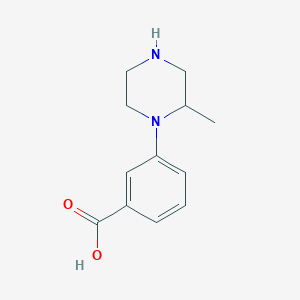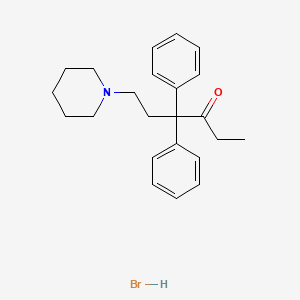
Norpipanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norpipanone hydrobromide is an opioid analgesic compound related to methadone. It was developed in Germany and has been distributed in various countries, including Hungary and Argentina. This compound is known for its potent analgesic properties and is used in scientific research for its pharmacological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Norpipanone hydrobromide can be synthesized through a series of chemical reactions involving the formation of 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone. The synthesis typically involves the reaction of diphenylacetonitrile with piperidine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Norpipanone hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones, while reduction can yield alcohols .
Applications De Recherche Scientifique
Norpipanone hydrobromide is widely used in scientific research due to its potent analgesic properties. It is used in:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: To study the effects of opioid compounds on biological systems.
Medicine: In the development of new pain management therapies.
Industry: As a precursor in the synthesis of other pharmaceutical compounds.
Mécanisme D'action
Norpipanone hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s analgesic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norpipanone hydrobromide is similar to other opioid analgesics such as:
Methadone: Another potent opioid analgesic with similar pharmacological effects.
Dipipanone: An opioid analgesic with a similar chemical structure and mechanism of action.
Normethadone: A compound related to methadone with comparable analgesic properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which provides unique pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
6033-42-7 |
|---|---|
Formule moléculaire |
C23H30BrNO |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrobromide |
InChI |
InChI=1S/C23H29NO.BrH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H |
Clé InChI |
WMPBLCCPVWFOKA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




